REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[N:11][N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=23)O1.[Cl:19][C:20]1[N:25]=[C:24](Cl)[CH:23]=[CH:22][N:21]=1.C([O-])([O-])=O.[Na+].[Na+]>C(COC)OC.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[Cl:19][C:20]1[N:25]=[C:24]([C:9]2[CH:10]=[N:11][N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=23)[CH:23]=[CH:22][N:21]=1 |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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9 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NN2C1CCCC2)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
39.9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
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Name
|
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
|
Quantity
|
1.284 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 85° C. for 4 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool to r.t
|
Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in CH2Cl2 (500 mL)
|
Type
|
WASH
|
Details
|
This solution was washed with water (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by FCC
|
Type
|
WASH
|
Details
|
eluting with 0-10% CH3OH in CH2Cl2
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C=1C=NN2C1CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.91 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |